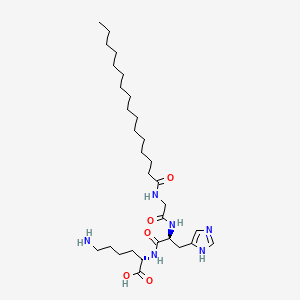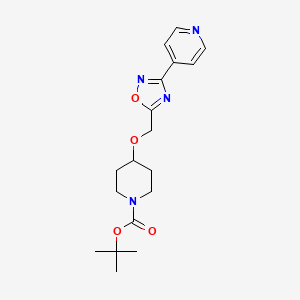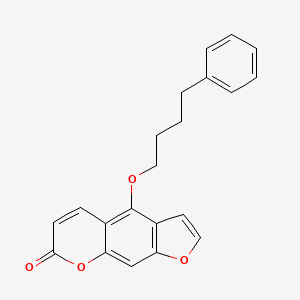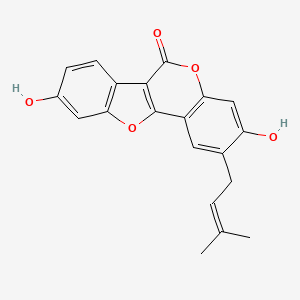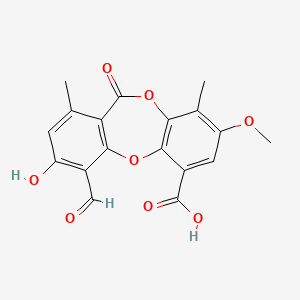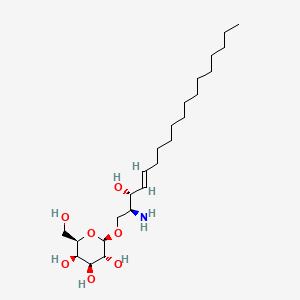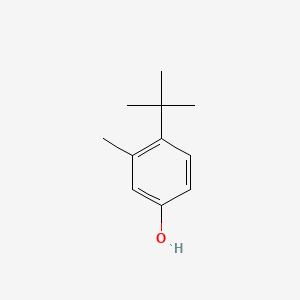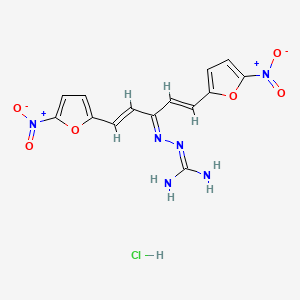
Difurazon hydrochloride
準備方法
合成経路と反応条件: パナゾンの合成は、特定の条件下で5-ニトロ-2-フラルデヒドを2-(5-ニトロ-2-フリル)ビニルアミンと反応させて中間体生成物を生成する反応から始まります。この中間体は次に、カルバザミドと反応させてパナゾンを生成します。反応には通常、目的の生成物を得るために制御された温度とpHが必要です。
工業生産方法: 工業環境では、パナゾンの生産は、反応条件を安定に維持するために連続フローリアクターを使用してスケールアップされます。触媒と最適化された反応パラメータの使用により、最終生成物の高収率と高純度が保証されます。
反応の種類:
酸化: パナゾンは、特にニトロフリル基で酸化反応を起こし、さまざまな酸化誘導体を生成します。
還元: パナゾンのニトロ基は、パラジウム触媒存在下での水素ガスなどの還元剤を用いて特定の条件下でアミノ基に還元できます。
置換: パナゾンは、ニトロ基が他の官能基に置換される置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 炭素上のパラジウムを触媒として用いた水素ガスが一般的に使用されます。
置換: 水酸化ナトリウムなどの試薬または他の塩基は、置換反応を促進できます。
生成される主な生成物:
酸化: パナゾンの酸化誘導体。
還元: パナゾンのアミノ誘導体。
置換: 使用される試薬に応じて、さまざまな置換誘導体。
4. 科学研究への応用
パナゾンは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成のための前駆体として使用されます。
生物学: ニトロフリル基の存在により、抗菌特性の可能性が研究されています。
医学: 感染症の治療における可能性のある用途と、薬剤製剤の成分として調査されています。
工業: 特殊化学品の製造に使用され、他の化合物の合成における中間体として使用されています。
科学的研究の応用
Panazon has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of nitrofuryl groups.
Medicine: Investigated for its potential use in treating infections and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
パナゾンの作用機序には、細胞成分、特に微生物細胞を標的とした相互作用が含まれます。パナゾンのニトロフリル基は、微生物細胞内で還元されて反応性中間体を生成し、DNAやその他の細胞成分を損傷する可能性があります。これにより、微生物の増殖と複製が阻害されます。
類似化合物:
ニトロフラントイン: 抗菌剤として使用される別のニトロフラン誘導体。
フラゾリドン: 同様の抗菌特性を持つニトロフラン化合物。
比較:
独自性: パナゾンは、複数のニトロフリル基とカルバザミジン部分を有する特定の構造により独自です。この構造は、他のニトロフラン誘導体と比較して、独特の化学的および生物学的特性を付与します。
有効性: パナゾンは、ニトロフラントインやフラゾリドンなどの類似化合物と比較して、有効性と活性スペクトルが異なる場合があります。
類似化合物との比較
Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.
Furazolidone: A nitrofuran compound with similar antimicrobial properties.
Comparison:
Uniqueness: Panazon is unique due to its specific structure, which includes multiple nitrofuryl groups and a carbazamidine moiety. This structure imparts distinct chemical and biological properties compared to other nitrofuran derivatives.
Efficacy: Panazon may exhibit different levels of efficacy and spectrum of activity compared to similar compounds like nitrofurantoin and furazolidone.
特性
IUPAC Name |
2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPTFVBNBCAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-20-0 | |
| Record name | Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panazon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NITROVIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



